rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride,cis
Description
rac-(3R,4S)-6,6-Dimethylazepane-3,4-diol hydrochloride, cis is a bicyclic organic compound featuring a seven-membered azepane ring with two hydroxyl groups at positions 3 and 4 (cis configuration) and two methyl groups at position 4. The racemic mixture indicates equal parts of enantiomers, and the hydrochloride salt enhances its solubility and stability. This compound is commercially available through suppliers such as Quzhou Ruilijie Chemical Co., Ltd. (China), as noted in product listings from 2021 .
Properties
IUPAC Name |
(3R,4S)-6,6-dimethylazepane-3,4-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2)3-6(10)7(11)4-9-5-8;/h6-7,9-11H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLOESXKZFJGHD-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(CNC1)O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]([C@@H](CNC1)O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the use of a starting material such as a substituted piperidine, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the azepane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-6,6-dimethylazepane-3,4-diolhydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound rac-(3aR,6aS)-3a,6a-dimethyl-hexahydro-1H-2λ⁶-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis () serves as a relevant comparator due to its bicyclic framework and hydrochloride salt form. Below is a detailed comparison:
Table 1: Structural Comparison
Key Observations:
- Ring Flexibility: The azepane ring (7-membered) offers greater conformational flexibility compared to the rigid fused thieno-pyrrole system, which may influence binding interactions in biological systems.
- Hydrophilicity: The diol groups in the azepane derivative enhance hydrophilicity, while the thieno-pyrrole’s dione groups introduce lipophilic character.
Physicochemical and Functional Implications
- Solubility : Both compounds are hydrochloride salts, improving aqueous solubility. However, the azepane’s diol groups may further enhance solubility in polar solvents.
- Stability: The thieno-pyrrole’s fused aromatic system could confer greater thermal stability compared to the azepane’s aliphatic ring.
- Synthetic Utility: The azepane derivative’s diol groups make it a candidate for hydrogen-bonding interactions in catalysis or drug design, whereas the thieno-pyrrole’s dione may serve as a ketone precursor in reactions.
Commercial and Research Relevance
- Availability: Both compounds are produced in China, with the azepane derivative listed since 2021 and the thieno-pyrrole compound recently cataloged in 2025 .
- Potential Applications: Azepane Derivative: Likely used in chiral synthesis or as a glycosidase inhibitor analog due to structural resemblance to iminosugars. Thieno-Pyrrole Dione: May find use in materials science (e.g., conductive polymers) or as a protease inhibitor scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
